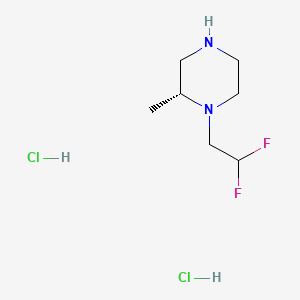![molecular formula C10H9N B13481209 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from benzocyclobutene and features a nitrile group attached to the bicyclic system. Its structure and properties make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:
Formation of the Bicyclic Core: Benzocyclobutene undergoes a series of reactions to form the bicyclic core structure.
Introduction of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and appropriate reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF) at controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with molecular targets through its nitrile group and bicyclic structure. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a bicyclic core and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c11-6-5-8-1-2-9-3-4-10(9)7-8/h1-2,7H,3-5H2 |
InChI Key |
FBIWBUFCPDNHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



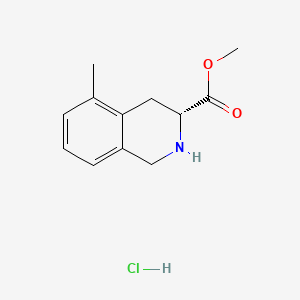
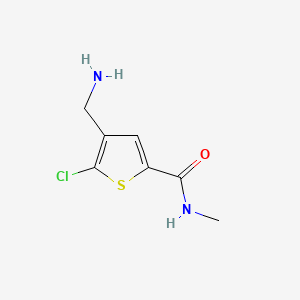
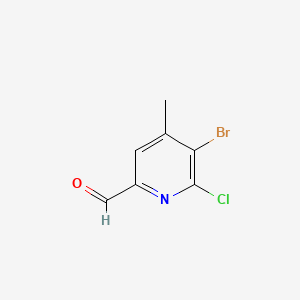

![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
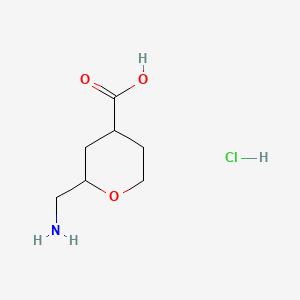
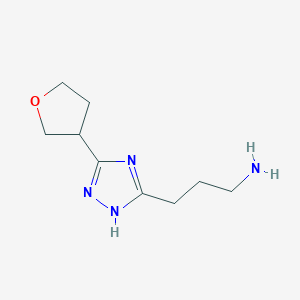
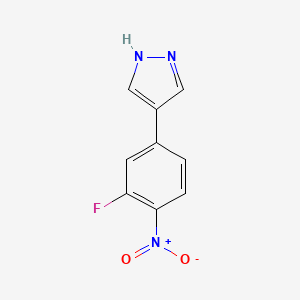

![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
